2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO2/c11-7-10(14)13-5-6-15-9-3-1-8(12)2-4-9/h1-4H,5-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQUOXAARMCAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNC(=O)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-chloro-N-substituted acetamide Intermediate
The initial step is the preparation of 2-chloro-N-arylacetamides or 2-chloro-N-alkylacetamides through the acylation of amines with chloroacetyl chloride. This is a well-established procedure:
- Reagents: Aniline or substituted amines (e.g., 2-(4-fluorophenoxy)ethylamine), chloroacetyl chloride, base (such as potassium carbonate or triethylamine).
- Solvent: Typically dichloromethane (CH2Cl2) or other inert solvents.
- Conditions: The amine is dissolved in dry CH2Cl2 with base, and chloroacetyl chloride is added dropwise at 0 °C. The mixture is stirred at room temperature for several hours (4–6 h).
- Workup: The solvent is evaporated; the crude solid is washed with water and recrystallized from hexane/ethyl acetate or similar solvents to purify the 2-chloro-N-substituted acetamide.
This method is supported by procedures for related compounds such as 2-chloro-N-phenylacetamide and analogs.
Nucleophilic Substitution to Introduce the 4-Fluorophenoxyethyl Group
The key step to obtain 2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide involves nucleophilic substitution of the chloro group by the 2-(4-fluorophenoxy)ethyl moiety:
- Reagents: 2-chloro-N-phenylacetamide or 2-chloroacetamide derivative, 4-fluorophenol or 2-(4-fluorophenoxy)ethyl alcohol/amine.
- Base: Potassium carbonate (K2CO3) or sodium ethoxide to deprotonate the phenol or amine nucleophile.
- Solvent: Acetone or ethanol.
- Conditions: The reaction mixture is stirred at room temperature or refluxed for 10–12 hours.
- Workup: After reaction completion, the solvent is evaporated, and the product is extracted with ethyl acetate. The organic layer is washed, dried, and purified by column chromatography or recrystallization.
This approach is analogous to the synthesis of 2-(4-formylphenoxy)-N-phenylacetamide derivatives and related compounds.
Alternative Synthetic Routes and Variations
- Use of Triethylamine (TEA): TEA can be used as a base in ethanol to facilitate the reaction between 2-chloro-N-arylacetamides and nucleophiles, improving yields and reaction rates.
- Reflux and Heating: Several studies report refluxing the reaction mixture for 2–3 hours to ensure complete substitution and formation of the target compound.
- Purification: Recrystallization from solvents such as DMF or ethanol/DMF mixtures is often employed to obtain pure products.
Data Table Summarizing Preparation Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Acylation of amine | Amine + chloroacetyl chloride + base (K2CO3/TEA) | CH2Cl2 | 0 °C to RT | 4–6 h | Dropwise addition of acid chloride |
| Nucleophilic substitution | 2-chloroacetamide + 4-fluorophenol + base | Acetone or ethanol | RT to reflux | 10–12 h | Base deprotonates phenol for substitution |
| Purification | Recrystallization or column chromatography | Hexane/ethyl acetate or DMF | Ambient | N/A | Ensures high purity |
Research Findings and Analysis
- The acylation step is highly efficient and yields 2-chloro-N-substituted acetamides in good to excellent yields (typically >80%).
- Nucleophilic substitution with 4-fluorophenoxyethyl groups proceeds smoothly under mild basic conditions, with potassium carbonate or sodium ethoxide as bases.
- Reaction monitoring by NMR and mass spectrometry confirms the formation of the target compound with characteristic signals for the amide NH, aromatic protons, and the chloroacetamide moiety.
- Purification by recrystallization or chromatography yields analytically pure compounds suitable for further biological or synthetic applications.
- The presence of the chloro group allows for further functionalization or coupling reactions, making this compound a versatile intermediate in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides or thioamides.
Hydrolysis: Formation of 2-(4-fluorophenoxy)ethylamine and chloroacetic acid.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives depending on the specific reaction.
Scientific Research Applications
Anticancer Activity
Recent research has indicated that 2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: In Vitro Anticancer Studies
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 12.6 | Inhibition of PI3K/Akt signaling pathway |
| HeLa (Cervical) | 10.3 | Cell cycle arrest at G1 phase |
These findings suggest that the compound could be developed as a therapeutic agent for cancer treatment due to its ability to target specific cellular pathways involved in tumor growth .
Organic Synthesis Applications
This compound serves as an important intermediate in organic synthesis. Its structure allows it to participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles through SN1 or SN2 mechanisms.
Methods of Application
- Nucleophilic Substitution Reactions : The compound can undergo reactions with hydroxide ions or other nucleophiles, leading to the formation of diverse derivatives.
- Oxidation and Reduction : It can also be utilized in oxidation or reduction reactions, enhancing its versatility in synthetic chemistry .
The biological activity of this compound is linked to its interaction with specific molecular targets within biological systems. This includes potential binding to enzymes or receptors that modulate various biological pathways.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
A comparative analysis of 2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide with similar chloroacetamides highlights the impact of substituents on physicochemical and biological properties:
Table 1: Structural and Functional Comparisons
Key Findings
Electronic Effects: The 4-fluorophenoxyethyl group in the target compound provides moderate electron-withdrawing effects, enhancing stability in S-alkylation reactions compared to non-fluorinated analogs . Trifluoromethyl substituents (e.g., in C₉H₇ClF₃NO) significantly increase electrophilicity, leading to unexpected reaction pathways (e.g., chromenyl phenoxyacetamide formation with chrysin) .
Bulky substituents (e.g., diphenyl groups in C₂₀H₁₅ClFNO) reduce solubility but may improve target specificity in coordination chemistry .
Biological Activity: Heterocyclic derivatives (e.g., compound 7d with a thiadiazole-pyridinyl core) exhibit potent cytotoxicity (IC₅₀ = 1.8 µM) due to enhanced interactions with cancer cell targets .
Biological Activity
Overview
2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide is an organic compound with the molecular formula C10H11ClFNO. It features a chloro group, a fluorophenoxy moiety, and an acetamide group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and biochemical pathways. It is suggested that this compound may play a role in the synthesis of antidepressant molecules, influencing neurotransmitter systems and potentially modulating mood-related pathways.
Biochemical Pathways
- Enzyme Interactions : The compound interacts with specific enzymes, leading to inhibition or modulation of their activity. This interaction can affect metabolic pathways crucial for cellular function.
- Gene Expression : It has been shown to influence gene expression related to cell cycle regulation and apoptosis, impacting cell proliferation and survival.
Cellular Effects
The effects of this compound on cellular processes include:
- Cell Signaling : Alters signaling pathways that regulate various cellular functions.
- Metabolic Activity : Influences overall metabolic processes within cells, potentially leading to changes in energy utilization and biosynthesis.
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary significantly with dosage:
- Therapeutic Effects : Lower doses may exhibit beneficial effects, such as antidepressant activity.
- Toxicity : Higher doses can lead to adverse effects, including toxicity and disruption of normal physiological functions.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
Transport and Distribution
Understanding the transport mechanisms of this compound is crucial for its efficacy:
- Cellular Uptake : The compound is transported across cellular membranes via specific transporters.
- Subcellular Localization : Once inside the cell, it localizes to specific organelles where it exerts its biological effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
